- Preparation of antiviral purine derivativesImproved synthesis of penciclovirMethod for manufacturing of antiviral agents derived from purine compoundsWorld Intellectual Property Organization, 2009, 26(9), 737-739,
Cas no 97845-60-8 (9-4-Acetoxy-3-(acetoxymethyl)butyl-2-amino-6-chloropurine)

9-4-Acetoxy-3-(acetoxymethyl)butyl-2-amino-6-chloropurine Chemical and Physical Properties
Names and Identifiers
-
- 2-(2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl)propane-1,3-diyl diacetate
- 1,3-Propanediol,2-[2-(2-amino-6-chloro-9H-purin-9-yl)ethyl]diacetate(ester)(9Cl)
- intermediate of Famciclover
- 9-(4-acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine
- 9-(4-ACETOXY-3-ACETOXYMETHYLBUTYL)-2-AMINO-6-CHLOROPURINE
- 9-[4-Acetoxy-3-(acetoxymethyl)butyl]-2-amino-6-chloropurine
- [2-(acetyloxymethyl)-4-(2-amino-6-chloropurin-9-yl)butyl] acetate
- 2-(2-(2-Amino-6-chloro-9H-purin-9-yl)-ethyl)propane-1,3-diyl diacetate
- 1,3-Propanediol,2-[2-(2-amino-6-chloro-9H-purin-9-yl)ethyl]-, diacetate (ester) (9CI)
- 9-[4-Acetoxy-3-(acetoxymethyl)butyl]-2-amino-6-chl
- 1,3-Propanediol,2-[2-(2-amino-6-chloro-9H-purin-9-yl)ethyl]-, 1,3-diacetate
- 1,1′-[2-[2-(2-amino-6-chloro-9H-purin-9-yl)ethyl]-1,3-propanediyl] diacetate (ACI)
- 1,3-Propanediol, 2-[2-(2-amino-6-chloro-9H-purin-9-yl)ethyl]-, diacetate (ester) (9CI)
- 2-Amino-6-chloro-9-(4-acetoxy-3-acetoxymethylbutyl)purine
- 6-Chloro Famciclovir Impurity
- 2-[2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl]propane-1,3-diyl Diacetate
- CS-0155003
- 2-(2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl)propane-1,3-diyldiacetate
- NS00077599
- DTXSID60436245
- 9-(4-Acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloro purine
- 1,3-PROPANEDIOL, 2-(2-(2-AMINO-6-CHLORO-9H-PURIN-9-YL)ETHYL)-, 1,3-DIACETATE
- Acetic acid 2-acetoxymethyl-4-(2-amino-6-chloro-purin-9-yl)-butyl ester
- EC 619-293-7
- 9-(4-acetoxy-3-acetoxymethyl-but-1-yl)-2-amino-6-chloropurine
- AKOS015892535
- 6-Chloro famciclovir
- 1,3-Propanediol, 2-[2-(2-amino-6-chloro-9H-purin-9-yl)ethyl]-, 1,3-diacetate ; 1,3-Propanediol, 2-[2-(2-amino-6-chloro-9H-purin-9-yl)ethyl]-, diacetate (ester) (9CI); 9-[4-Acetoxy-3-(acetoxymethyl)butyl]-2-amino-6-chloropurine; 6-Chloro Famciclovir; 6-Chlorofamciclovir
- SCHEMBL3155583
- [2-(acetoxymethyl)-4-(2-amino-6-chloro-purin-9-yl)butyl] acetate
- 1,3-Propanediol,2-[2-(2-amino-6-chloro-9H-purin-9-yl)ethyl]diacetate(ester)(9Cl
- 1,1'-(2-(2-(2-AMINO-6-CHLORO-9H-PURIN-9-YL)ETHYL)-1,3-PROPANEDIYL) DIACETATE
- KXPSHSVVYGZKAV-UHFFFAOYSA-N
- DB-057687
- 2-[(acetyloxy)methyl]-4-(2-amino-6-chloro-9H-purin-9-yl)butyl acetate
- 6-CHLORO FAMCICLOVIR [USP IMPURITY]
- 9-(4-acetoxy-3-acetoxymethylbut-l-yl)-2-amino-6-chloropurine
- BS-42437
- 97845-60-8
- 9-(4-ACETOXY-3-(ACETOXYMETHYL)BUTYL)-2-AMINO-6-CHLOROPURINE
- BCP11984
- C14H18ClN5O4
- AC-9090
- V9DM57H0B7
- (2-(ACETYLOXYMETHYL)-4-(2-AMINO-6-CHLOROPURIN-9-YL)BUTYL) ACETATE
- SY317260
- MFCD08458206
- UNII-V9DM57H0B7
- 9-4-Acetoxy-3-(acetoxymethyl)butyl-2-amino-6-chloropurine
-
- MDL: MFCD08458206
- Inchi: 1S/C14H18ClN5O4/c1-8(21)23-5-10(6-24-9(2)22)3-4-20-7-17-11-12(15)18-14(16)19-13(11)20/h7,10H,3-6H2,1-2H3,(H2,16,18,19)
- InChI Key: KXPSHSVVYGZKAV-UHFFFAOYSA-N
- SMILES: O=C(C)OCC(CCN1C2C(=C(N=C(N)N=2)Cl)N=C1)COC(C)=O
Computed Properties
- Exact Mass: 355.10500
- Monoisotopic Mass: 355.1047318g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 24
- Rotatable Bond Count: 9
- Complexity: 437
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Surface Charge: 0
- Topological Polar Surface Area: 122Ų
- Tautomer Count: 3
Experimental Properties
- Color/Form: White crystalline powder
- Density: 1.496
- Boiling Point: 574.979ºC at 760 mmHg
- Flash Point: 574.979ºC at 760 mmHg
- Refractive Index: 1.64
- PSA: 122.22000
- LogP: 1.77560
9-4-Acetoxy-3-(acetoxymethyl)butyl-2-amino-6-chloropurine Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at recommended temperature
9-4-Acetoxy-3-(acetoxymethyl)butyl-2-amino-6-chloropurine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD15508-10g |
2-(2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl)propane-1,3-diyl diacetate |
97845-60-8 | 95% | 10g |
¥210.0 | 2024-04-17 | |
ChemScence | CS-0155003-10g |
2-(2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl)propane-1,3-diyl diacetate |
97845-60-8 | 10g |
$68.0 | 2022-04-26 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD15508-100g |
2-(2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl)propane-1,3-diyl diacetate |
97845-60-8 | 95% | 100g |
¥1384.0 | 2024-04-17 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VU596-5g |
9-4-Acetoxy-3-(acetoxymethyl)butyl-2-amino-6-chloropurine |
97845-60-8 | 95+% | 5g |
398.0CNY | 2021-07-14 | |
ChemScence | CS-0155003-5g |
2-(2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl)propane-1,3-diyl diacetate |
97845-60-8 | 5g |
$41.0 | 2022-04-26 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VU596-1g |
9-4-Acetoxy-3-(acetoxymethyl)butyl-2-amino-6-chloropurine |
97845-60-8 | 95+% | 1g |
144.0CNY | 2021-07-14 | |
Ambeed | A622851-100g |
2-(2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl)propane-1,3-diyl diacetate |
97845-60-8 | 95% | 100g |
$183.0 | 2025-02-21 | |
eNovation Chemicals LLC | D660664-10g |
9-(4-Acetoxy-3-acetoxymethylbutyl)-2-amino-6-chloropurine |
97845-60-8 | 95% | 10g |
$200 | 2024-06-05 | |
TRC | A164140-1g |
9-[4-Acetoxy-3-(acetoxymethyl)butyl]-2-amino-6-chloropurine |
97845-60-8 | 1g |
$ 219.00 | 2023-09-09 | ||
Aaron | AR00H834-25g |
2-(2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl)propane-1,3-diyl diacetate |
97845-60-8 | 98% | 25g |
$56.00 | 2025-01-24 |
9-4-Acetoxy-3-(acetoxymethyl)butyl-2-amino-6-chloropurine Production Method
Production Method 1
1.2 Reagents: Triethylamine , 4-(Dimethylamino)pyridine Solvents: Dichloromethane
1.1 Reagents: Sodium borohydride Solvents: Dichloromethane ; 20 min, 20 °C
1.2 Reagents: Methanol ; 20 °C; 2 h, 25 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6.8
1.4 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: 1,2-Dichloroethane ; 20 min, rt
1.5 reflux; 2 h, reflux; reflux → 20 °C; < 20 °C
1.6 Reagents: Sodium hydroxide Solvents: Water ; pH 6.8
1.1 Reagents: Sodium borohydride Solvents: Methanol , Dichloromethane ; 20 °C; 20 h, 20 - 22 °C; 90 min, 20 - 22 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 20 - 22 °C; pH 6 - 7, 20 - 22 °C
1.3 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 20 - 30 min, reflux; 90 min, reflux; reflux → 20 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ; neutralized
Production Method 2
1.2 Reagents: Triethylamine , 4-(Dimethylamino)pyridine Solvents: Dichloromethane
- Regioselective alkylation of guanines using 2-acetoxytetrahydrofuransTetrahedron Letters, 2001, 42(9), 1781-1784,
Production Method 3
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 6.5, rt
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 25 - 35 °C; 35 °C → 45 °C; 3 h, 45 °C
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 1 h, heated; pH 7, rt
- Synthesis of FamciclovirImproved process for preparation of penciclovir and intermediates thereofSynthesis and structural elucidation of FamciclovirHuaxue Shiji, 2006, 28(3), 185-186,
Production Method 4
1.2 Reagents: Triethylamine , Phosphorus oxychloride ; 1 h, 80 °C
1.3 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; 0 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water ; 0.5 h, rt
1.5 Solvents: Methanol ; 25 h, 15 °C; pH 1
1.6 Reagents: Sodium bicarbonate Solvents: Water ; pH 1 → pH 7.0; 1.5 h, 0 °C
- Practical syntheses of penciclovir and famciclovir from N2-acetyl-7-benzylguanineTetrahedron, 2006, 62(24), 5709-5716,
Production Method 5
1.2 Reagents: Methanol ; 2 h, 20 - 22 °C; 1.5 h, 20 - 22 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6.7 - 7, 20 - 22 °C
1.4 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 20 - 30 min, reflux; 1.5 h, reflux; reflux → 20 °C
1.5 Reagents: Sodium hydroxide Solvents: Water ; pH 6.4 - 6.5
- An improved and commercially viable process for the preparation of famciclovir, India, , ,
Production Method 6
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 16 h, rt
- The effect of the C-6 substituent on the regioselectivity of N-alkylation of 2-aminopurinesSynthesis of penciclovirTetrahedron, 1990, 46(19), 6903-14,
Production Method 7
1.2 Reagents: N,N-Dimethylaniline , Phosphorus oxychloride ; 1 h, 70 °C
1.3 Reagents: Sodium bicarbonate Solvents: Dichloromethane , Water ; rt
1.4 Solvents: Methanol , Water ; 1.5 h, -5 °C
1.1 Reagents: Benzyltriethylammonium chloride , N,N-Dimethylaniline , Phosphorus oxychloride Solvents: Acetonitrile ; 0 °C; 1.5 h, 70 °C
1.2 Solvents: Methanol , Water ; 1.5 h, 0 °C
- Practical syntheses of penciclovir and famciclovir from N2-acetyl-7-benzylguanineVirtual Screening of Acyclovir Derivatives as Potential Antiviral Agents: Design, Synthesis, and Biological Evaluation of New Acyclic Nucleoside ProTidesTetrahedron, 2006, 62(24), 5709-5716,
9-4-Acetoxy-3-(acetoxymethyl)butyl-2-amino-6-chloropurine Raw materials
- 6-Chloro Didesacetyl Famciclovir
- Dimethyl 2-(2-(2-amino-6-chloro-9H-purin-9-yl)ethyl)malonate
- Acetamide, N-[9-[4-(acetyloxy)-3-[(acetyloxy)methyl]butyl]-6,9-dihydro-6-oxo-1H-purin-2-yl]-
- 2-(Acetoxymethyl)-4-iodobutyl Acetate
- 2-Amino-6-chloropurine
- 3-Furanmethanol, 5-(2-amino-6-chloro-9H-purin-9-yl)tetrahydro-
- Penciclovir Diacetate
- Diethyl 2-[2-(2-amino-6-chloropurin-9-yl)ethyl]-2-carbethoxymalonate
9-4-Acetoxy-3-(acetoxymethyl)butyl-2-amino-6-chloropurine Preparation Products
9-4-Acetoxy-3-(acetoxymethyl)butyl-2-amino-6-chloropurine Related Literature
-
Adam Le Gresley,Gilbert Ampem,Martin Grootveld,Benita C. Percival,Declan P. Naughton Food Funct., 2019,10, 7952-7966
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Jennifer Pape,Keri McQuinn,Fraser Hof,J. Scott McIndoe New J. Chem., 2011,35, 1582-1587
-
Filip T. Szczypiński,Christopher A. Hunter Chem. Sci., 2019,10, 2444-2451
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
Additional information on 9-4-Acetoxy-3-(acetoxymethyl)butyl-2-amino-6-chloropurine
9-4-Acetoxy-3-(acetoxymethyl)butyl-2-amino-6-chloropurine (CAS No. 97845-60-8): A Comprehensive Overview
The compound 9-4-Acetoxy-3-(acetoxymethyl)butyl-2-amino-6-chloropurine, identified by the CAS registry number 97845-60-8, is a complex organic molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the purine derivatives family, which has been extensively studied due to their diverse biological activities and applications in drug development.
The molecular structure of 9-4-Acetoxy-3-(acetoxymethyl)butyl-2-amino-6-chloropurine is characterized by a purine ring system with specific substituents. The presence of an acetoxy group at position 4, an acetoxymethyl group at position 3, and a chlorine atom at position 6 introduces unique chemical properties. These substituents not only influence the compound's solubility and stability but also play a crucial role in its biological interactions.
Recent studies have highlighted the potential of this compound in the field of medicinal chemistry. Researchers have explored its role as a precursor in the synthesis of bioactive molecules, particularly in the development of antiviral and anticancer agents. The acetoxy groups are known to enhance bioavailability, making this compound a promising candidate for drug delivery systems.
In terms of synthesis, 9-4-Acetoxy-3-(acetoxymethyl)butyl-2-amino-6-chloropurine can be synthesized through a multi-step process involving nucleophilic substitutions and acetylation reactions. The optimization of these steps has been a focus of recent research, aiming to improve yield and purity while reducing production costs.
The pharmacological evaluation of this compound has revealed interesting findings. Preclinical studies suggest that it exhibits moderate antiproliferative activity against certain cancer cell lines, potentially due to its ability to inhibit key enzymes involved in cell cycle regulation. Additionally, its anti-inflammatory properties have been explored in vitro, indicating its potential application in treating inflammatory diseases.
From an environmental perspective, the biodegradability and toxicity profiles of CAS No. 97845-60-8 are critical considerations for its industrial application. Recent eco-toxicological assessments have demonstrated that this compound exhibits low toxicity towards aquatic organisms under controlled conditions, which is favorable for its use in pharmaceutical formulations.
In conclusion, 9-4-Acetoxy-3-(acetoxymethyl)butyl-2-amino-6-chloropurine (CAS No. 97845-60) stands out as a versatile molecule with promising applications in drug discovery and development. Its unique chemical structure, combined with recent advancements in synthesis and pharmacology, positions it as a valuable asset in the arsenal of modern medicinal chemistry.
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